molecular formula C19H23N5OS B11654194 (6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[4-(diethylamino)benzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11654194
M. Wt: 369.5 g/mol
InChI Key: WXYQVAJKHPIVHN-GQECEEOXSA-N
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Description

The compound “(6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a synthetic organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiadiazole ring fused with a pyrimidine ring, making it a member of the thiadiazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of a 4-(diethylamino)benzaldehyde with a suitable precursor to form the intermediate, followed by cyclization and functional group modifications to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be facilitated by nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. For example, binding to an enzyme’s active site may inhibit its activity, thereby affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
  • (6Z)-6-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Uniqueness

The uniqueness of the compound lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

(6Z)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C19H23N5OS/c1-5-23(6-2)14-9-7-13(8-10-14)11-15-16(20)24-19(21-17(15)25)26-18(22-24)12(3)4/h7-12,20H,5-6H2,1-4H3/b15-11-,20-16?

InChI Key

WXYQVAJKHPIVHN-GQECEEOXSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C

Origin of Product

United States

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